molecular formula C17H23N3O5S2 B2771794 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 942704-40-7

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2771794
CAS No.: 942704-40-7
M. Wt: 413.51
InChI Key: SAGCJCUYPNSQLN-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolanone ring, a pyrazolyl group, and a sulfonyl-substituted aromatic amine. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolyl structure, followed by the introduction of the sulfonyl and thiolanone groups. Common reagents used in these reactions include sulfonyl chlorides, thiolanes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and pyrazolyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S2/c1-11-5-6-16(25-4)15(9-11)19-27(23,24)17-12(2)18-20(13(17)3)14-7-8-26(21,22)10-14/h5-6,9,14,19H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGCJCUYPNSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(N(N=C2C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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